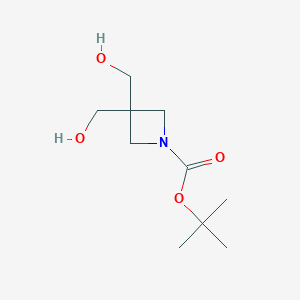

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-4-10(5-11,6-12)7-13/h12-13H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXAFYOXCGGDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016233-08-1 | |

| Record name | tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Significance of tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable building block in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance the pharmacological properties of drug candidates. Compared to its larger five- and six-membered ring counterparts, the azetidine scaffold can improve metabolic stability, aqueous solubility, and cell permeability, while also providing novel intellectual property.

This guide focuses on a particularly useful derivative, This compound (CAS Number: 1016233-08-1 ). The presence of two hydroxymethyl groups at the C3 position provides a versatile handle for further chemical modifications, making it an attractive scaffold for the synthesis of complex molecules and libraries of compounds for drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions. This guide will provide a comprehensive overview of its properties, synthesis, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1016233-08-1 | N/A |

| Molecular Formula | C₁₀H₁₉NO₄ | N/A |

| Molecular Weight | 217.26 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | N/A |

| Storage | Store in a cool, dry place. Keep container tightly closed. | [2] |

Synthesis of this compound: A Plausible Synthetic Approach

The overall synthetic strategy involves the construction of the azetidine ring, followed by the introduction of the two hydroxymethyl groups at the C3 position and Boc-protection of the nitrogen atom.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Boc-azetidin-3-one

The synthesis of the key intermediate, 1-Boc-azetidin-3-one, can be achieved from a commercially available precursor, 1-Boc-3-hydroxyazetidine. This oxidation is a crucial step and can be performed using various methods, with Swern oxidation or Dess-Martin periodinane being common choices. A Chinese patent describes a route starting from 3-azetidinol hydrochloride.[5]

-

Reaction: Oxidation of 1-Boc-3-hydroxyazetidine.

-

Reagents & Conditions:

-

To a solution of 1-Boc-3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine at low temperatures (-78 °C).

-

-

Work-up & Purification:

-

After the reaction is complete, quench the reaction appropriately (e.g., with sodium thiosulfate for Dess-Martin oxidation).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-Boc-azetidin-3-one.

-

Step 2: Double Hydroxymethylation of 1-Boc-azetidin-3-one

The introduction of the two hydroxymethyl groups at the C3 position is the final key transformation. This can be achieved by reacting the ketone with a source of formaldehyde under basic conditions.

-

Reaction: Base-catalyzed aldol-type reaction with formaldehyde.

-

Reagents & Conditions:

-

Dissolve 1-Boc-azetidin-3-one in a suitable solvent system, such as a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a base, such as potassium carbonate or calcium hydroxide, to catalyze the reaction.

-

Add an excess of an aqueous solution of formaldehyde.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

-

Work-up & Purification:

-

Neutralize the reaction mixture with a mild acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude diol by column chromatography on silica gel to afford the final product, this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable building block in drug discovery programs.

-

Introduction of 3D-character: The gem-diol moiety at the C3 position provides a rigid, three-dimensional exit vector, allowing for the exploration of chemical space in a more defined manner compared to flexible aliphatic chains. This can lead to improved binding affinity and selectivity for biological targets.

-

Scaffold for Library Synthesis: The two primary alcohol functionalities can be selectively or exhaustively functionalized to generate a diverse range of derivatives. For example, they can be converted to ethers, esters, amines, or other functional groups, enabling the rapid synthesis of compound libraries for high-throughput screening.

-

Bioisosteric Replacement: The 3,3-disubstituted azetidine core can serve as a bioisostere for other cyclic systems, such as piperidines or pyrrolidines, offering an alternative scaffold with potentially improved pharmacokinetic properties.[6]

-

Formation of Spirocyclic Systems: The diol functionality can be used to construct spirocyclic systems by reacting with bifunctional reagents. Spirocycles are of great interest in medicinal chemistry as they introduce conformational rigidity and novel structural motifs.

Recent studies have highlighted the importance of substituted azetidines in the development of novel therapeutics. For instance, azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[7] Furthermore, the synthesis and application of various substituted azetidines continue to be an active area of research.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not available in the searched results, information from closely related compounds, such as cis-tert-butyl 2,4-bis(hydroxymethyl)azetidine-1-carboxylate, can provide guidance.[2]

-

Hazard Identification:

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique 3,3-disubstituted azetidine core, combined with the synthetic handles provided by the two hydroxymethyl groups, offers chemists the opportunity to synthesize novel and structurally complex molecules with potentially enhanced pharmacological properties. A sound understanding of its synthesis, properties, and safe handling, as outlined in this guide, will enable researchers to fully exploit the potential of this important chemical scaffold.

References

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 3-(pyridin-2-ylamino)

-

Princeton University. SUPPLEMENTARY INFORMATION. Macmillan Group. Available at: [Link]

-

LookChem. Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]

- Google Patents. WO1999019297A1 - Synthesis of azetidine derivatives.

- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192.

- Laibo Chem. tert-butyl3,3-bis(hydroxymethyl)

- Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

- Szemesi, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules (Basel, Switzerland), 28(3), 1043.

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Google Patents. CN111362852A - The preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

- 1. tert-butyl3,3-bis(hydroxymethyl)azetidine-1-carboxylate , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]

- 2. aksci.com [aksci.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. knightchem-store.com [knightchem-store.com]

- 8. kishida.co.jp [kishida.co.jp]

The Azetidine Diol Scaffold: A Technical Guide to tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery. Its unique conformational properties, which impart a degree of three-dimensionality to otherwise flat molecules, have proven advantageous for optimizing ligand-protein interactions.[1] Furthermore, the azetidine moiety can enhance key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while serving as a versatile synthetic handle for further molecular elaboration.

This guide focuses on a specific, yet underexplored, derivative: tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (CAS No. 1016233-08-1). This molecule, featuring a geminal diol at the C3 position, represents a unique building block with the potential for constructing novel spirocyclic systems or for use as a bifunctional linker. Despite its potential, a comprehensive review of its properties, synthesis, and applications reveals a notable scarcity of published, peer-reviewed data. This guide, therefore, aims to consolidate the available information on its well-characterized precursors and to provide a scientifically grounded perspective on its synthesis and potential utility for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Landscape: A Data-Driven Perspective

| Property | Value | Reference |

| Molecular Formula | C9H17NO3 | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| CAS Number | 142253-56-3 | [2] |

| Appearance | Clear oil | [3] |

| Boiling Point | 270.35 °C at 760 mmHg (Predicted) | |

| Melting Point | 55 °C | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | |

| LogP | 0.78 (Predicted) | |

| pKa | 14.82 (Predicted) |

Synthesis and Mechanistic Insights: From Precursor to the Diol

Established Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

The synthesis of the mono-hydroxymethyl precursor is well-documented and typically involves the reduction of the corresponding carboxylic acid. This reduction is a cornerstone of accessing this versatile building block.

Experimental Protocol:

-

Reaction Setup: To a stirring solution of borane-tetrahydrofuran complex (BH3/THF, 285 mL) at -78°C, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in portions under a nitrogen atmosphere.

-

Reaction Progression: Stir the reaction mixture for 30 minutes at -78°C.

-

Warming: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture into ice (500 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

-

Washing: Wash the combined organic layers with brine (3 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a clear oil (20.9 g, 100% yield).[3]

Causality of Experimental Choices:

-

The use of borane-THF provides a selective and efficient method for the reduction of the carboxylic acid to the primary alcohol without affecting the Boc protecting group.

-

The reaction is initiated at low temperature (-78°C) to control the initial exothermic reaction between the borane and the carboxylic acid.

-

Warming to room temperature ensures the completion of the reduction.

-

The aqueous workup with ice quenches any remaining borane and facilitates the separation of the product.

Caption: Synthesis of the mono-hydroxymethyl precursor.

Proposed Synthesis of this compound

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a suitable solvent such as methanol or ethanol.

-

Addition of Reagents: Add a catalytic amount of a base, such as potassium carbonate or triethylamine. To this mixture, add an excess of aqueous formaldehyde (e.g., 2-3 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, neutralize the reaction mixture with a mild acid (e.g., dilute HCl). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mechanistic Rationale:

The proposed synthesis is based on a crossed-aldol type reaction. The base will deprotonate the α-carbon to the ketone, forming an enolate. This enolate will then act as a nucleophile, attacking the electrophilic carbon of formaldehyde. This process is expected to occur twice to yield the geminal diol. The Boc-protecting group is stable under these mild basic conditions.

Caption: Proposed synthesis of the target diol.

Applications in Drug Discovery: A Forward Look

The utility of this compound in drug discovery can be inferred from the applications of its mono-hydroxymethylated precursor and the general role of geminal diols in medicinal chemistry.

The Precursor as a Versatile Building Block:

-

Linker Chemistry: The mono-hydroxymethyl derivative is utilized as a linker in the formation of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where its defined stereochemistry and stability are advantageous.

-

Scaffold for Further Derivatization: The hydroxyl group can be readily converted into other functionalities, such as aldehydes, amines, or halides, providing access to a wide array of 3-substituted azetidines.[4]

Potential Applications of the Diol:

-

Spirocycle Synthesis: The geminal diol functionality is a prime handle for the synthesis of novel spirocyclic systems. Reaction with ketones or aldehydes can lead to the formation of spiroketals, which are present in numerous natural products and bioactive molecules.

-

Bifunctional Linkers: The two hydroxyl groups can be differentially protected and functionalized to create bifunctional linkers for use in PROTACs or other targeted drug delivery systems.

-

Modulation of Physicochemical Properties: The introduction of two hydroxyl groups is expected to significantly increase the polarity and aqueous solubility of molecules, a desirable feature in drug design.

Caption: Potential applications of the target diol.

Safety and Handling

Based on the safety data for the closely related tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, the following hazards should be considered:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a promising yet undercharacterized building block in medicinal chemistry. While its direct synthesis and applications are not extensively documented, its chemical nature suggests significant potential for the creation of novel molecular architectures, particularly spirocycles and advanced linkers. The lack of comprehensive public data underscores an opportunity for further research to fully elucidate its synthetic accessibility, spectroscopic properties, and utility in drug discovery programs. The proposed synthetic route provides a logical starting point for researchers to explore the chemistry of this intriguing diol-functionalized azetidine.

References

Sources

The Strategic Advantage of 3D Scaffolding: A Technical Guide to tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The strategic incorporation of small, rigid, three-dimensional scaffolds is a proven methodology for escaping the "flatland" of traditional aromatic compounds, often leading to improved target selectivity, metabolic stability, and overall drug-like properties. Among these valuable building blocks, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate emerges as a particularly versatile and powerful tool. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications in drug discovery, offering field-proven insights for its effective utilization.

The Azetidine Core: A Privileged Scaffold in Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in medicinal chemistry. Its inherent ring strain, while ensuring a degree of conformational rigidity, is balanced by greater stability compared to its three-membered aziridine counterpart, making it more amenable to synthetic manipulation.[1] The incorporation of an azetidine moiety into a drug candidate can offer several distinct advantages:

-

Introduction of Three-Dimensionality: The non-planar nature of the azetidine ring introduces valuable 3D character into otherwise flat molecules, which can enhance binding affinity and selectivity for protein targets.[2]

-

Improved Physicochemical Properties: Azetidines can modulate key properties such as solubility and lipophilicity. The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Metabolic Stability: The compact and strained ring system can be less susceptible to metabolic degradation compared to larger, more flexible aliphatic chains or other heterocyclic systems.

-

Vectorial Control: Substituents on the azetidine ring are held in well-defined spatial orientations, providing precise control over the presentation of pharmacophoric elements.

This compound, with its geminal hydroxymethyl groups, offers a unique opportunity to leverage these advantages while providing two reactive handles for further synthetic elaboration. This diol functionality is a gateway to a diverse array of more complex structures, most notably spirocyclic systems.

Synthesis of the Building Block: A Reliable and Scalable Route

The most common and reliable method for the synthesis of this compound involves the reduction of the corresponding diester, diethyl 1-Boc-azetidine-3,3-dicarboxylate.

Caption: Synthetic route to the target diol.

Experimental Protocol: Reduction of Diethyl 1-Boc-azetidine-3,3-dicarboxylate

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[3][4] While sodium borohydride (NaBH₄) is a milder alternative, its ability to reduce esters is significantly slower and often requires elevated temperatures or additives.[5][6] For a complete and efficient conversion, LiAlH₄ is the preferred reagent.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to the reducing agent and effectively solubilizes the starting material.

-

Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction of the highly reactive LiAlH₄. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

-

Work-up Procedure: A careful quenching procedure is critical when working with LiAlH₄. The sequential addition of water and a sodium hydroxide solution (Fieser work-up) is a standard and safe method to neutralize the excess reagent and precipitate the aluminum salts, which can then be easily removed by filtration.

Step-by-Step Methodology:

-

To a stirred suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at 0 °C, a solution of diethyl 1-Boc-azetidine-3,3-dicarboxylate (1 equivalent) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a crude product, which can be purified by column chromatography on silica gel.

Chemical Properties and Reactivity

The key to the utility of this building block lies in the reactivity of its two primary alcohol functionalities. These can undergo a wide range of transformations, allowing for the construction of more complex molecular architectures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₄ | [7] |

| Molecular Weight | 217.26 g/mol | [7] |

| CAS Number | 222727-81-1 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

Oxidation

The primary alcohols can be oxidized to aldehydes or carboxylic acids using standard oxidizing agents. For example, a Swern oxidation or Dess-Martin periodinane (DMP) can be used to access the corresponding dialdehyde.

Esterification and Etherification

The hydroxyl groups can be readily converted to esters or ethers. These reactions can be used to introduce a wide variety of functional groups or to link the azetidine scaffold to other molecular fragments.

Conversion to Halides and Other Leaving Groups

The alcohols can be converted to good leaving groups, such as halides (e.g., using PBr₃ or SOCl₂) or sulfonates (e.g., tosylates or mesylates), which can then be displaced by nucleophiles.

Selective Functionalization

A significant challenge and opportunity with this building block is the selective functionalization of one of the two hydroxyl groups. This can be achieved through several strategies:

-

Statistical Monofunctionalization: By using a sub-stoichiometric amount of a reagent, it is possible to achieve a mixture of starting material, the mono-functionalized product, and the di-functionalized product, from which the desired mono-adduct can be isolated.

-

Enzymatic or Chiral Catalyst-Mediated Desymmetrization: While more complex, the use of enzymes or chiral catalysts can, in principle, achieve the selective functionalization of one of the two enantiotopic hydroxyl groups.

-

Intramolecular Cyclization Strategies: As will be discussed, the two hydroxyl groups can react with a single bifunctional reagent to form a spirocyclic system.

Strategic Applications in Drug Discovery: The Gateway to Spirocycles

One of the most powerful applications of this compound is in the synthesis of spirocyclic compounds.[8][9] Spirocycles are highly sought-after motifs in drug discovery as they introduce a high degree of three-dimensionality and rigidity, often leading to improved pharmacological properties.[10]

Caption: Synthesis of spirocycles from the diol.

Synthesis of Spiro-oxazolidinones

The reaction of the diol with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), leads to the formation of a spiro-oxazolidinone. This introduces a new heterocyclic ring system with a defined stereocenter at the spiro-carbon.

Synthesis of Spiro-ketals and -acetals

The acid-catalyzed reaction of the diol with a ketone or an aldehyde yields a spiro-ketal or -acetal, respectively. This is a versatile method for introducing a wide range of substituents at the spiro-center, depending on the carbonyl compound used.

Case Study: A Potential Application in the Synthesis of a Baricitinib Analog

Baricitinib is a Janus kinase (JAK) inhibitor that features a 3-substituted azetidine moiety.[11] While the approved drug does not contain a spirocycle at this position, one can envision the use of this compound to generate novel spirocyclic analogs. Such analogs could explore new binding interactions within the active site of the kinase, potentially leading to improved potency or selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

-

General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]

-

Toxicity: While specific toxicity data for this compound is limited, related azetidine derivatives can be skin and eye irritants. Treat with the same precautions as other potentially hazardous chemical intermediates.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its ability to introduce a rigid, three-dimensional azetidine scaffold, combined with the synthetic handles provided by the two hydroxyl groups, makes it an ideal starting point for the synthesis of complex molecular architectures, particularly spirocycles. By understanding its synthesis, reactivity, and strategic applications, researchers can effectively leverage this powerful tool to create novel drug candidates with improved pharmacological profiles.

References

-

Bifunctional scaffolds as templates for synthetic combinatorial libraries. PubMed, [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH, [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps, [Link]

-

Organic Chemistry: Reduction. Jack Westin, [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed, [Link]

-

NaBH4 & LiAlH4 Reductions (IOC 23). YouTube, [Link]

-

What compounds does LiAlH4 reduce? What does NaBH4 reduce? Quora, [Link]

-

Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals, [Link]

-

1 Protection Reactions. Wiley-VCH, [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central, [Link]

-

19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts, [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Serve Content, [Link]

-

Bicyclic carboxamides and methods of use thereof. Patent US-11472789-B2 - PubChem, [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, [Link]

-

Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. PubMed, [Link]

-

Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed, [Link]

-

Synthesis of novel angular spirocyclic azetidines. PubMed, [Link]

-

The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. MDPI, [Link]

- US8414926B1 - Nanoparticles with covalently bound surfactant for drug delivery.

-

Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI, [Link]

- US20230405127A1 - Compositions for Enhancing Bioavailability of Pharmaceuticals, Supplements and Ingested Substances.

-

EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS Nikita O. Derkach,1 Kostiantyn V. Levchenko,1 Ievgenii. ChemRxiv, [Link]

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem, [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate, [Link]

-

Azetidines of pharmacological interest. PubMed, [Link]

-

Publications. SpiroChem, [Link]

-

tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Knight Chemicals Online, [Link]

-

Combinatorial Libraries As a Tool for the Discovery of Novel, Broad-Spectrum Antibacterial Agents Targeting the ESKAPE Pathogens. NSUWorks, [Link]

-

A novel synthesis of 3,3-(spiro)substituted azetidines. Semantic Scholar, [Link]

-

Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing), [Link]

-

Structures of some azetidine‐based drugs. ResearchGate, [Link]

Sources

- 1. PubChemLite - Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (C9H17NO4) [pubchemlite.lcsb.uni.lu]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jackwestin.com [jackwestin.com]

- 5. youtube.com [youtube.com]

- 6. Discovery of 3,3′-Spiro[Azetidine]-2-oxo-indoline Derivatives as Fusion Inhibitors for Treatment of RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. US8512727B2 - Nanoparticulate meloxicam formulations - Google Patents [patents.google.com]

- 10. A novel synthesis of 3,3-(spiro)substituted azetidines | Semantic Scholar [semanticscholar.org]

- 11. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 12. Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1] Their rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved potency and selectivity for biological targets.[2] The incorporation of azetidine motifs can also favorably modulate physicochemical properties such as solubility and metabolic stability, making them attractive design elements in drug discovery.[3] The subject of this guide, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate, is a key building block for accessing more complex and functionally diverse azetidine derivatives.[1][3] Its bifunctional nature, with two primary alcohol groups and a protected amine, allows for a wide range of subsequent chemical modifications.

The unequivocal confirmation of the structure of such a crucial intermediate is paramount to ensure the integrity of downstream synthetic operations and the ultimate quality of the final active pharmaceutical ingredient (API).[4][5] Any ambiguity in the structure or the presence of impurities can have profound consequences on the biological activity and safety profile of the resulting drug candidates.[5] This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in the principles of scientific rigor and self-validating protocols.

The Analytical Challenge: A Multi-faceted Approach to Structure Verification

The structure elucidation of any small molecule is a process of assembling evidence from various analytical techniques to build an irrefutable case for its chemical identity.[6] For a molecule like this compound, a combination of chromatographic and spectroscopic methods is essential.[7][8] This is not merely a checklist of experiments but a logical workflow where each technique provides a unique piece of the structural puzzle.

The overall strategy involves:

-

Purity Assessment: Ensuring the sample is of sufficient purity for unambiguous spectroscopic analysis.

-

Molecular Mass Determination: Confirming the molecular formula through mass spectrometry.

-

Functional Group Identification: Utilizing infrared spectroscopy to identify key chemical bonds.

-

Connectivity and Stereochemistry: Employing nuclear magnetic resonance spectroscopy to map the precise arrangement of atoms.

Caption: Overall workflow for the structure elucidation of a small molecule.

Part 1: Purity Assessment - The Foundation of Accurate Analysis

Before any spectroscopic analysis can be trusted, the purity of the analyte must be established.[9] Impurities can introduce extraneous signals in spectra, leading to misinterpretation and an incorrect structural assignment.[10] For pharmaceutical intermediates, a purity of >98% is often the minimum acceptable threshold.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, separating the target compound from any non-volatile impurities.[9]

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically a good starting point.

-

Mobile Phase: A gradient elution is recommended to resolve a wide range of potential impurities. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has some absorbance (e.g., 210 nm, due to the carbamate group) and/or an Evaporative Light Scattering Detector (ELSD) for universal detection.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR)

qNMR offers an orthogonal method for purity assessment and can provide a more absolute measure of purity when a certified internal standard is used.[10]

Part 2: Unveiling the Structure - A Spectroscopic Symphony

With the purity confirmed, the focus shifts to the array of spectroscopic techniques that will collectively reveal the molecule's identity.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the first port of call for determining the molecular weight of a compound, which in turn allows for the proposal of possible molecular formulas.[7][12]

Expected Molecular Weight:

-

Molecular Formula: C₁₀H₁₉NO₄

-

Monoisotopic Mass: 217.1314 g/mol

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Mode: Positive ion mode is typically preferred for this compound, as the nitrogen atom can be readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular ion (e.g., m/z 50-500).

Data Interpretation:

-

Molecular Ion Peak: Expect to observe the protonated molecule [M+H]⁺ at m/z 218.1387 and potentially the sodium adduct [M+Na]⁺ at m/z 240.1206.

-

Fragmentation: A key fragment often observed for Boc-protected amines is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), and the loss of the entire Boc group (101 Da).[13] A prominent fragment at m/z 57 corresponding to the tert-butyl cation is also a strong indicator of the Boc protecting group.[13]

Table 1: Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z (Typical) |

| [M+H]⁺ | 218.1387 | ~218.14 |

| [M+Na]⁺ | 240.1206 | ~240.12 |

| [M-C₄H₈+H]⁺ | 162.0817 | ~162.08 |

| [C₄H₉]⁺ | 57.0704 | ~57.07 |

Infrared (IR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[14]

Experimental Protocol (Attenuated Total Reflectance, ATR):

-

Sample Preparation: A small amount of the neat solid or oil is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Data Interpretation:

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl groups.

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching of sp³ C-H bonds.

-

C=O Stretch: A strong, sharp peak around 1690-1670 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

C-O Stretch: Absorptions in the 1300-1000 cm⁻¹ region are associated with C-O single bonds of the alcohols and the carbamate.

Table 2: Key Expected IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Alcohol) | 3400-3200 | Broad, Strong |

| C-H (sp³) | 3000-2850 | Medium to Strong |

| C=O (Carbamate) | 1690-1670 | Strong, Sharp |

| C-O | 1300-1000 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity of atoms and their spatial relationships.[8]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectra to Acquire:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC): Establishes proton-proton and proton-carbon correlations, respectively.

-

¹H NMR Data Interpretation:

-

tert-butyl group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons.[15]

-

Hydroxymethyl protons (CH₂OH): Two singlets (or an AB quartet if diastereotopic) in the region of 3.5-3.8 ppm, each integrating to 2 protons.

-

Azetidine ring protons (CH₂): Two singlets (or an AB quartet) in the region of 3.9-4.2 ppm, each integrating to 2 protons.

-

Hydroxyl protons (OH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Data Interpretation:

-

tert-butyl carbons: Two signals, one around 80 ppm for the quaternary carbon and one around 28 ppm for the three methyl carbons.

-

Hydroxymethyl carbon (CH₂OH): A signal around 65 ppm.

-

Azetidine ring carbons: Two signals, one for the quaternary carbon C3 around 40-50 ppm and one for the two equivalent CH₂ carbons around 55-60 ppm.

-

Carbamate carbonyl carbon (C=O): A signal in the region of 155-160 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.4 | s | 9H | ~28 |

| C (CH₃)₃ | - | - | - | ~80 |

| CH₂OH | ~3.6 | s | 4H | ~65 |

| Azetidine CH₂ | ~4.0 | s | 4H | ~58 |

| Azetidine C | - | - | - | ~45 |

| C=O | - | - | - | ~156 |

| OH | variable | br s | 2H | - |

graph NMR_Connectivity { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6, height=0.6, fontsize=10]; edge [color="#5F6368"];// Nodes for the structure N [label="N", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_ring1 [label="C", pos="-1,1!"]; C_ring2 [label="C", pos="1,1!"]; C_quat [label="C", pos="0,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; CH2OH1 [label="CH2OH", pos="-1,3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CH2OH2 [label="CH2OH", pos="1,3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boc [label="Boc", pos="0,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges representing bonds N -- C_ring1; N -- C_ring2; C_ring1 -- C_quat; C_ring2 -- C_quat; C_quat -- CH2OH1; C_quat -- CH2OH2; N -- Boc;

// Invisible edges for layout if needed }

Caption: Key structural features of the molecule for NMR correlation.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The initial purity assessment by HPLC ensures the reliability of the subsequent spectroscopic data. High-resolution mass spectrometry confirms the elemental composition. FTIR spectroscopy provides a rapid screen for the key functional groups: the hydroxyls and the carbamate. Finally, a full suite of NMR experiments, including 1D and 2D techniques, provides the definitive and unambiguous map of atomic connectivity.

By following this rigorous, multi-faceted approach, researchers and drug development professionals can have the utmost confidence in the identity and quality of this critical building block, ensuring the integrity and success of their synthetic endeavors.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link][7][12]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link][8]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link][16]

-

Sharpless, K. B., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry? [Link][5]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. [Link][17]

-

Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link][18]

-

NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link][11]

-

Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link][9]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link][10]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. [Link][15]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link][13]

-

ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... [Link][14]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. moravek.com [moravek.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 9. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. pittcon.org [pittcon.org]

- 17. nbinno.com [nbinno.com]

- 18. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

The Ascendancy of the 3,3-Disubstituted Azetidine: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Abstract

The quest for novel chemical matter with enhanced drug-like properties has led medicinal chemists to explore beyond the traditional flatlands of aromatic scaffolds. Among the three-dimensional structures gaining prominence, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a uniquely powerful motif.[1][2][3] This guide delves specifically into the 3,3-disubstituted azetidine scaffold, a substructure that offers a compelling combination of conformational rigidity, metabolic stability, and synthetic versatility. We will dissect the strategic advantages conferred by this geminal substitution, survey robust synthetic routes, and present case studies that illustrate its successful application in developing therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this valuable building block.

The Strategic Imperative: Why 3,3-Disubstitution Matters

While the parent azetidine ring itself is a valuable addition to the medicinal chemist's toolbox, the introduction of two substituents at the C3 position imparts a set of highly desirable characteristics that address key challenges in drug design.

Imposing Conformational Order

The primary advantage of 3,3-disubstitution lies in the control of molecular shape. The gem-disubstituted pattern effectively "locks" the puckered conformation of the four-membered ring, significantly reducing the number of rotatable bonds and presenting substituents along well-defined vectors.[4][5] This pre-organization minimizes the entropic penalty upon binding to a biological target, a critical factor in enhancing potency and selectivity. The rigid scaffold ensures that the appended pharmacophoric elements are presented to the target protein in an optimal and predictable orientation.

A Master of Disguise: Bioisosteric Replacement

The 3,3-disubstituted azetidine core, particularly in its spirocyclic form, is an exceptional bioisostere for several motifs commonly found in bioactive molecules. This allows for "scaffold hopping" to escape existing patent landscapes or to fine-tune physicochemical properties without sacrificing biological activity.

-

gem-Dimethyl and Carbonyl Groups: The polar, sp³-rich azetidine can replace sterically demanding but lipophilic gem-dimethyl groups or planar, often metabolically labile, ketone functionalities.[6][7] This exchange can dramatically improve aqueous solubility and metabolic stability.[4][7]

-

Saturated Heterocycles: Spirocyclic azetidines have been successfully employed as compact and more polar replacements for larger rings like piperidine and morpholine, offering novel exit vectors and access to unexplored chemical space.[6][8]

Engineering Superior Physicochemical Properties

The incorporation of a 3,3-disubstituted azetidine scaffold has a demonstrably positive impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Solubility and Lipophilicity: The presence of the nitrogen atom introduces polarity, often leading to enhanced aqueous solubility and a reduction in the octanol-water partition coefficient (logP) compared to carbocyclic analogs.[6][9]

-

Metabolic Stability: The quaternary carbon at the C3 position provides steric shielding, protecting adjacent chemical bonds from degradation by metabolic enzymes like cytochrome P450s.[4]

-

Increased Fsp³: In an era where "flat" molecules are often associated with promiscuity and toxicity, increasing the fraction of sp³-hybridized carbons (Fsp³) is a key goal. The azetidine core is an excellent tool for adding three-dimensionality to a lead compound.[2][7]

Synthetic Blueprint: Constructing the 3,3-Disubstituted Core

The growing appreciation for this scaffold has spurred the development of diverse and robust synthetic methodologies. While classical intramolecular cyclizations of γ-amino alcohols remain relevant, modern modular strategies offer greater flexibility and functional group tolerance.[4]

Caption: Divergent Synthetic Strategies for 3,3-Disubstituted Azetidines

A particularly powerful and modular approach involves the use of azetidinyl trichloroacetimidates (ATAs) as "azetidinylation" reagents. This strategy, catalyzed by Lewis acids like Sc(OTf)₃, allows for the direct coupling of the azetidine core with a wide range of carbon, oxygen, and sulfur nucleophiles under mild conditions.[4][10][11]

Conformational Landscape and Structural Reality

To rationally design drugs, one must understand the precise three-dimensional arrangement of atoms. The azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain.[5] The degree of puckering and the orientation of substituents are critical for biological activity.

For 3,3-disubstituted azetidines, the substituents at C3 can be classified as either pseudo-axial or pseudo-equatorial. To minimize steric clashes with the protons on the C2 and C4 atoms, bulky substituents strongly prefer the pseudo-equatorial position.[5] X-ray crystallography provides definitive proof of these conformations in the solid state.

Caption: Conformation of a 3,3-disubstituted azetidine ring

Table 1: Comparative Crystallographic Data of 3-Substituted Azetidine Derivatives

| Parameter | 3-Aryl-3-arylmethoxyazetidine | 1,3,3-Trinitroazetidine |

| Empirical Formula | C₂₄H₂₅NO₂ | C₃H₄N₄O₆ |

| Formula Weight | 375.46 | 192.10 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Volume (ų) | 1944.3(7) | 688.1(2) |

| Calculated Density (g/cm³) | 1.284 | 1.854 |

| Reference | [12] | [12] |

| This table illustrates how the nature of the C3 substituents significantly impacts the crystal packing and unit cell dimensions.[12] |

Field Applications: Case Studies in Drug Discovery

The true value of a chemical scaffold is demonstrated through its successful application in active drug discovery programs. The 3,3-disubstituted azetidine has proven its worth across multiple therapeutic areas.

Case Study 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

FAAH is a serine hydrolase that degrades endogenous cannabinoids like anandamide, making it a prime target for the treatment of pain and anxiety.[13][14] Researchers at Vernalis discovered a novel class of tetrasubstituted azetidine ureas as potent and selective FAAH inhibitors.[13][15]

The rigid azetidine core was critical for orienting the key pharmacophoric groups into the enzyme's active site. Structure-activity relationship (SAR) studies revealed that only one enantiomer of the chiral azetidine was highly active, underscoring the importance of the scaffold's defined three-dimensional structure.[13]

Table 2: SAR of Azetidine Urea FAAH Inhibitors

| Compound | R¹ | R² | Human FAAH IC₅₀ (nM) |

| 1 | H | H | 150 |

| 2 | Me | H | 45 |

| 3 | H | Me | 28 |

| VER-156084 | Me | Me | 8 |

| Data synthesized from principles described in[15]. This table exemplifies how systematic substitution on the azetidine core led to a significant enhancement in potency. |

Case Study 2: CCR5 Antagonists for HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor used by the most common strains of HIV to enter host T-cells.[16] Approved drugs like Maraviroc validate this target. Many known CCR5 antagonists are built upon piperidine or pyrrolidine scaffolds.[17][18][19][20] The 3,3-disubstituted azetidine presents a logical and compelling bioisosteric replacement for these larger rings. Replacing a piperidine with a spirocyclic azetidine, for example, can maintain the necessary exit vectors for substituents while improving properties like solubility and metabolic stability, and creating novel intellectual property.[8] This strategy allows medicinal chemists to leverage the extensive SAR data from previous generations of antagonists while building improved, next-generation clinical candidates.

Caption: Rationale for Bioisosteric Replacement in Drug Design

Case Study 3: Triple Reuptake Inhibitors (TRIs) for Depression

Novel antidepressants that simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine (triple reuptake inhibitors, or TRIs) are of significant interest. A series of novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were designed and evaluated as TRIs.[21] The synthesis hinged on the functionalization of an N-protected azetidin-3-one. Of 86 analogues prepared, the azetidine derivatives showed the most promising biological profiles, with one compound demonstrating in vivo activity in the forced swim test (FST), a preclinical model of antidepressant efficacy.[21] This work highlights how the azetidine core can serve as a central scaffold for CNS-acting agents.

Key Experimental Protocol: Modular Synthesis of a 3,3-Disubstituted Azetidine

This protocol describes a state-of-the-art, modular synthesis of a 3-aryl-3-alkoxyazetidine derivative, adapted from the scandium-catalyzed azetidinylation strategy.[4] This method's trustworthiness stems from its broad substrate scope and mild reaction conditions.

Objective: To synthesize tert-butyl 3-(4-methoxyphenoxy)-3-phenylazetidine-1-carboxylate.

Part A: Synthesis of Azetidinyl Trichloroacetimidate (ATA) Intermediate (1b)

-

Materials: tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, trichloroacetonitrile (Cl₃CCN), 1,8-Diazabicycloundec-7-ene (DBU), Dichloromethane (DCM).

-

Procedure:

-

To a solution of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add trichloroacetonitrile (1.5 eq).

-

Add DBU (0.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (Silica gel, petroleum ether/ethyl acetate gradient) to afford the ATA intermediate 1b as a yellow oil.[4]

-

Part B: Scandium-Catalyzed Coupling with Phenol Nucleophile

-

Materials: ATA intermediate 1b , 4-methoxyphenol, Scandium(III) triflate (Sc(OTf)₃), anhydrous DCM.

-

Procedure:

-

To a flame-dried flask under an argon atmosphere, add the ATA intermediate 1b (1.2 eq), 4-methoxyphenol (1.0 eq), and Sc(OTf)₃ (20 mol%).[4]

-

Add anhydrous DCM (0.1 M) and stir the mixture at 35 °C for 12 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, petroleum ether/ethyl acetate gradient) to yield the final product.

-

Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

-

Conclusion and Future Outlook

The 3,3-disubstituted azetidine has firmly established itself as more than just a niche building block; it is a strategic scaffold that empowers medicinal chemists to overcome long-standing challenges in drug design. Its ability to confer conformational rigidity, enhance physicochemical properties, and serve as a versatile bioisostere ensures its continued and expanding role in the development of next-generation therapeutics. Future research will undoubtedly focus on discovering even more efficient and enantioselective synthetic routes, exploring novel spirocyclic and fused ring systems, and applying this scaffold to an even broader range of biological targets. For drug development professionals, a deep understanding of the synthesis and application of 3,3-disubstituted azetidines is no longer optional—it is essential for innovation.

References

- Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Vertex AI Search.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. ACS Publications.

- Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery | Request PDF. ResearchGate.

- Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing.

- "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. PubMed.

- Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. Morressier.

- Examples of azetidine‐based bioisosters | Download Scientific Diagram. ResearchGate.

- A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem.

- Synthesis of 3,3-Diarylazetidines. CORE.

- Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing.

- Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity. Bioorganic & Medicinal Chemistry Letters.

- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Benchchem.

- Structures of some azetidine‐based drugs | Download Scientific Diagram. ResearchGate.

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry.

- a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... ResearchGate.

- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Springer.

- An imidazopiperidine series of CCR5 antagonists for the treatment of HIV. Journal of Medicinal Chemistry.

- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC.

- Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications.

- Structure of azetidine‐containing compounds found in nature. ResearchGate.

- 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. PubMed.

- 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 3: polar functionality and its effect on anti-HIV-1 activity. PubMed.

- CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy. MDPI.

- CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. PubMed.

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 3: polar functionality and its effect on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Spirocyclic Azetidines: A Technical Guide to a New Frontier in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among the rising stars in this pursuit are spirocyclic compounds containing the azetidine moiety. This guide provides an in-depth technical exploration of these unique scaffolds, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, delve into the compelling physicochemical and pharmacological advantages, and showcase the burgeoning applications of spiro-azetidines in contemporary drug discovery programs. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as a comprehensive resource for harnessing the potential of this promising class of molecules.

Introduction: The Allure of Three-Dimensionality in Drug Design

The principle of "flat is out" has gained considerable traction in medicinal chemistry. Planar, aromatic-rich compounds often suffer from poor solubility, metabolic instability, and a higher propensity for off-target effects. In contrast, molecules with greater three-dimensional (3D) character can offer improved physicochemical properties and more specific interactions with biological targets.[1] This has fueled the exploration of scaffolds that introduce conformational rigidity and novel spatial arrangements of functional groups.

Spirocycles, characterized by two rings sharing a single atom, are inherently 3D structures.[2] When one of these rings is the strained, four-membered azetidine, a unique and powerful combination of properties emerges. The azetidine ring, a saturated heterocycle containing one nitrogen atom, provides a basic handle and opportunities for diverse functionalization, while the spirocyclic fusion locks the conformation, reducing the entropic penalty upon binding to a target protein.[2][3] This guide will systematically dissect the synthesis, properties, and applications of these fascinating molecules.

Navigating the Synthetic Landscape: Crafting the Spiro-Azetidinyl Core

The construction of the strained spiro-azetidine framework presents unique synthetic challenges. However, a number of robust methodologies have been developed, offering access to a diverse range of these scaffolds.

The Power of [2+2] Cycloadditions: The Staudinger Reaction

The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, is a cornerstone for the synthesis of β-lactams (azetidin-2-ones), which can be subsequently reduced to the corresponding azetidines.[4] This method is particularly valuable for creating spirocyclic systems where the spiro-atom is adjacent to the carbonyl group of the lactam.

Mechanism of the Staudinger Cycloaddition:

The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[4] Subsequent ring closure yields the β-lactam. The stereochemical outcome is influenced by the electronic properties of the substituents on both the ketene and the imine.[5]

Experimental Protocol: Synthesis of a Spiro-Azetidin-2-one via Staudinger Cycloaddition [6][7]

-

Step 1: In situ Generation of the Ketene: To a solution of an appropriate acyl chloride (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere, add a tertiary amine base (e.g., triethylamine, 1.2 eq) dropwise at a low temperature (e.g., 0 °C).

-

Step 2: Cycloaddition: To the freshly prepared ketene solution, add a solution of the imine (1.0 eq) in the same anhydrous solvent dropwise, maintaining the low temperature.

-

Step 3: Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the spiro-azetidin-2-one.

-

Step 5: Reduction to Spiro-Azetidine: The resulting β-lactam can be reduced to the corresponding spiro-azetidine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Intramolecular Cyclization Strategies

Intramolecular cyclization of suitably functionalized precursors is another powerful approach to construct spiro-azetidines. This method relies on the formation of a carbon-nitrogen bond to close the four-membered ring.[8][9]

Conceptual Workflow for Intramolecular Cyclization:

Caption: A generalized workflow for the synthesis of spiro-azetidines via intramolecular cyclization.

Experimental Protocol: Intramolecular Cyclization to a Spiro-Azetidine [8]

-

Step 1: Precursor Synthesis: Synthesize a precursor containing a leaving group (e.g., a halide or a sulfonate ester) at a position gamma to a primary or secondary amine. The amine is often protected with a suitable protecting group (e.g., tosyl or Boc).

-

Step 2: Cyclization: Treat the precursor with a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in an appropriate aprotic solvent (e.g., THF or DMF) to effect intramolecular cyclization.

-

Step 3: Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Step 4: Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

-

Step 5: Deprotection: If necessary, remove the protecting group under appropriate conditions (e.g., acid-mediated cleavage for Boc or reductive cleavage for tosyl) to yield the final spiro-azetidine.

Modern Synthetic Approaches: Leveraging Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for the construction of strained ring systems, including azetidines.[10][11] These methods often proceed under mild conditions and exhibit high functional group tolerance. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a notable example that can be adapted for the synthesis of spiro-azetidines.[12]

Physicochemical and Pharmacological Properties: The Spiro-Azetidine Advantage

The incorporation of a spiro-azetidine motif can have a profound and often beneficial impact on the physicochemical and pharmacological properties of a molecule.

Conformational Rigidity and Pre-organization

The spirocyclic nature of these compounds imparts a high degree of conformational rigidity.[2] This pre-organizes the molecule into a specific 3D conformation, which can lead to higher binding affinity for its biological target by reducing the entropic penalty of binding.

Improved Physicochemical Properties

Spiro-azetidines often exhibit improved physicochemical properties compared to their non-spirocyclic or larger-ring analogs.[1] These improvements can include:

-

Increased Aqueous Solubility: The introduction of a spiro-azetidine can disrupt planarity and crystal packing, leading to enhanced solubility.

-

Modulation of Lipophilicity (logP/logD): The replacement of a larger, more lipophilic ring system (e.g., piperidine) with a spiro-azetidine can lead to a reduction in lipophilicity, which is often desirable for optimizing pharmacokinetic properties.[13]

-

Increased Metabolic Stability: The quaternary spiro-carbon and the strained azetidine ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][14]

Table 1: Comparative Physicochemical Properties of Spiro-Azetidines and their Analogs

| Compound/Moiety | pKa | cLogP | Aqueous Solubility | Metabolic Stability (t½) | Reference(s) |

| Piperidine | ~11.2 | Varies | Varies | Varies | [15] |

| 2-Azaspiro[3.3]heptane | ~10.5 | Lower than Piperidine | Generally Higher | Generally Higher | [16] |

| Morpholine | ~8.4 | Varies | Varies | Varies | [17] |

| 2-Oxa-6-azaspiro[3.3]heptane | ~7.8 | Lower than Morpholine | Generally Higher | Generally Higher | [18] |

| Sonidegib (contains morpholine) | 4.8 | 6.8 | ≤ 1 µM | 93 min | [19][20] |

| "Angular" Azetidine Analog of Sonidegib | 5.2 | 6.0 | ≤ 1 µM | 47 min (trans-isomer) | [19][20] |

Note: The values presented are illustrative and can vary significantly depending on the specific substitution pattern of the molecules.

Bioisosteric Replacement: A Key Strategy in Drug Design